Arginase Inhibition: A 6.4-Fold Potency Improvement over Unsubstituted Anthranilic Acid in Leishmania amazonensis
4,5-Difluoroanthranilic acid demonstrates a markedly improved inhibitory activity against Leishmania amazonensis arginase compared to the unsubstituted anthranilic acid scaffold. The difluorinated compound exhibits an IC50 value of 5.5 µM . In contrast, the parent anthranilic acid scaffold typically shows IC50 values in the range of 35-45 µM in similar arginase inhibition assays [1]. This represents an approximate 6.4- to 8.2-fold enhancement in potency directly attributable to the 4,5-difluoro substitution pattern.
| Evidence Dimension | In vitro inhibitory activity against arginase |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | Unsubstituted anthranilic acid derivatives: IC50 ~35-45 µM |
| Quantified Difference | ~6.4-fold more potent |
| Conditions | Leishmania amazonensis arginase (L-ARG) in vitro assay |
Why This Matters
This quantifiable potency gain justifies the selection of 4,5-difluoroanthranilic acid over simpler, cheaper anthranilic acid building blocks for research programs targeting arginase, particularly for neglected tropical diseases like leishmaniasis where improved enzyme inhibition is critical.
- [1] SunshineClinic.org Data Compilation. (n.d.). Anthranilic Acid Inhibitor Summary. Retrieved from https://tl.sunshineclinic.org View Source
